molecular formula C15H18Cl2N2 B14615374 1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole CAS No. 61019-51-0

1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole

Cat. No.: B14615374
CAS No.: 61019-51-0
M. Wt: 297.2 g/mol
InChI Key: SYJIMJLNCZXJFW-UHFFFAOYSA-N
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Description

1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole is a synthetic compound belonging to the imidazole class of heterocyclic organic compounds Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with hexylamine to form an intermediate, which is then cyclized with imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol
  • 1-(2,5-Dichlorophenyl)-4-propylsemicarbazide

Comparison: 1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole is unique due to its specific substitution pattern and the presence of the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

CAS No.

61019-51-0

Molecular Formula

C15H18Cl2N2

Molecular Weight

297.2 g/mol

IUPAC Name

1-[5-(2,4-dichlorophenyl)hexyl]imidazole

InChI

InChI=1S/C15H18Cl2N2/c1-12(14-6-5-13(16)10-15(14)17)4-2-3-8-19-9-7-18-11-19/h5-7,9-12H,2-4,8H2,1H3

InChI Key

SYJIMJLNCZXJFW-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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